molecular formula C27H29ClN2O3S2 B8324819 MK-571 Methyl Ester

MK-571 Methyl Ester

Cat. No. B8324819
M. Wt: 529.1 g/mol
InChI Key: LKJDBNVYDOBYMF-UHFFFAOYSA-N
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Patent
US04851409

Procedure details

To a solution of (+)-methyl 5-(3-(2-(7-chloroquinolin-2-yl)ethenyl)phenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate (step 4) (640 mg, 1.21 mmol.) in peroxide free 1,2-dimethoxyethane (15 mL) and water (1.5 mL) was added LiOH (1M, 1.8 mL, 1.8 mmol.). The solution was stirred for 3 hrs at room temperature Water was added and the mixture was washed with EtOAc. The aqueous layer was acidified with 1N HCl, extracted with EtOAC, the extracts were washed with brine (2×), dried over Na2SO4, filtered and evaporated to dryness. The oily residue was coevaporated 3 or 4 times with EtOAc and finally was allowed to crystallize in this solvent overnight at 0° C. Filtration afforded the title compound.
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:20]([S:28][CH2:29][CH2:30][C:31](=[O:35])[N:32]([CH3:34])[CH3:33])[S:21][CH2:22][CH2:23][C:24]([O:26]C)=[O:25])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1.[Li+].[OH-]>O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:20]([S:28][CH2:29][CH2:30][C:31](=[O:35])[N:32]([CH3:34])[CH3:33])[S:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(N(C)C)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
peroxide
Quantity
15 mL
Type
solvent
Smiles
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC
WASH
Type
WASH
Details
the extracts were washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to crystallize in this solvent overnight at 0° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(SCCC(=O)O)SCCC(N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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